CJ-15208 -

CJ-15208

Catalog Number: EVT-265241
CAS Number:
Molecular Formula: C34H35N5O4
Molecular Weight: 577.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
c[L-Phe-D-pro-L-Phe-L-trp] is a natural product found in Ctenomyces serratus with data available.
Overview

CJ-15208 is a cyclic tetrapeptide that functions primarily as a kappa opioid receptor antagonist. Originally isolated from the fungus Ctenomyces serratus, this compound has garnered attention due to its potential therapeutic applications in managing pain and addiction. Its unique structure and activity profile make it a significant subject of study within pharmacology and medicinal chemistry.

Source

CJ-15208 was first identified in a study focusing on natural products derived from fungi. The compound's discovery was facilitated through bioassay-guided fractionation of extracts from Ctenomyces serratus (ATCC 15502), which led to the isolation of this novel peptide with distinct opioid receptor activity .

Classification

CJ-15208 is classified as a macrocyclic peptide and specifically as a kappa opioid receptor antagonist. Its structural composition includes amino acids such as proline, phenylalanine, and tryptophan, contributing to its pharmacological properties .

Synthesis Analysis

The synthesis of CJ-15208 involves several key methodologies aimed at producing high-purity cyclic peptides.

Methods

  1. Solid Phase Peptide Synthesis: The initial linear precursors of CJ-15208 are synthesized using solid-phase techniques, which allow for the stepwise addition of amino acids.
  2. Cyclization: Following the synthesis of linear peptides, cyclization is achieved in solution. This process typically involves the use of coupling reagents like HATU (1-Hydroxy-7-azabenzotriazole) in dimethylformamide to facilitate the formation of cyclic structures .
  3. Purification: The synthesized peptides are purified using silica gel flash chromatography, which effectively separates the desired cyclic peptide from by-products and unreacted materials .

Technical Details

The synthesis process has been optimized to minimize side reactions, such as diketopiperazine formation, and to enhance yields. The final products are characterized using techniques like electrospray ionization mass spectrometry and high-performance liquid chromatography (HPLC) to confirm their identity and purity .

Molecular Structure Analysis

CJ-15208 is characterized by its cyclic tetrapeptide structure.

Structure

The molecular structure consists of four amino acid residues arranged in a cyclic form:

  • Amino Acids: Proline, two phenylalanines, and tryptophan.
  • Cyclic Configuration: The cyclic nature is crucial for its biological activity, affecting how it interacts with opioid receptors.

Data

The molecular formula for CJ-15208 has been established through spectroscopic analysis, confirming its composition and stereochemistry. The compound exhibits specific conformational features that are essential for receptor binding .

Chemical Reactions Analysis

CJ-15208 participates in various chemical reactions relevant to its biological activity.

Reactions

  1. Receptor Binding: CJ-15208 demonstrates selective binding to kappa opioid receptors, inhibiting agonist-induced responses.
  2. Metabolic Stability: Studies indicate that CJ-15208 may undergo metabolic transformations in vivo, impacting its pharmacokinetic profile.

Technical Details

Research has shown that modifications to the peptide structure can significantly influence its binding affinity and selectivity for different opioid receptors, which is crucial for developing analogs with improved therapeutic profiles .

Mechanism of Action

CJ-15208 operates primarily through antagonism at kappa opioid receptors.

Process

  1. Receptor Interaction: By binding to kappa opioid receptors in the central nervous system, CJ-15208 inhibits the action of endogenous ligands and synthetic agonists.
  2. Pharmacological Effects: This antagonistic action can lead to reduced pain perception and may counteract certain addictive behaviors associated with opioids.

Data

Pharmacological studies have quantified the binding affinities (K_i values) of CJ-15208 at various opioid receptors, demonstrating its potency compared to other known antagonists .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CJ-15208 is essential for its application in research and potential therapeutic use.

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: CJ-15208 exhibits stability under physiological conditions but may be susceptible to enzymatic degradation.
  • Melting Point: Specific thermal properties have been characterized but require further investigation for precise data.

Relevant analyses indicate that modifications can enhance stability and solubility profiles, making them suitable for clinical applications .

Applications

CJ-15208 holds promise in various scientific fields:

  1. Pain Management: Its role as a kappa opioid receptor antagonist positions it as a candidate for developing new analgesics with fewer side effects compared to traditional opioids.
  2. Addiction Therapy: Research suggests potential applications in treating substance use disorders by modulating reward pathways affected by opioids.
  3. Pharmacological Research: CJ-15208 serves as a valuable tool for studying opioid receptor dynamics and developing new therapeutic agents targeting these pathways .
Chemical Characterization of CJ-15,208

Structural Elucidation of the Macrocyclic Tetrapeptide

CJ-15,208 (cyclo[Phe-ᴅ-Pro-Phe-Trp]) is a naturally occurring macrocyclic tetrapeptide first isolated from the fermentation broth of the fungus Ctenomyces serratus ATCC 15502. Its structure was established through high-resolution fast atom bombardment mass spectrometry and comprehensive NMR studies, revealing a 12-membered cyclic ring formed via a head-to-tail amide bond between the C-terminal tryptophan and N-terminal phenylalanine residues. The peptide features a sequential arrangement of aromatic amino acids (Phe¹, Phe³, Trp⁴) interrupted by a ᴅ-configured proline at position 2, creating a constrained scaffold with limited conformational flexibility. The molecular formula is C₃₄H₃₅N₅O₄, with a molecular weight of 577.69 g/mol (exact mass: 577.2689) and elemental composition of C (70.69%), H (6.11%), N (12.12%), and O (11.08%) [5] [1]. This compact structure contributes to its metabolic stability against proteolytic degradation compared to linear peptides, a critical feature enabling its oral bioavailability and central nervous system penetration [6] [10].

  • Structural Diagram with Annotations:
Phe¹---ᴅ-Pro²|        ||        |Trp⁴---Phe³

Figure 1: Macrocyclic ring structure of CJ-15,208 highlighting the sequence and key residues. The arrows indicate the head-to-tail cyclization between Trp⁴ and Phe¹.

Stereochemical Configuration and Isomerism

Role of ᴅ-Proline and Aromatic Residues

The presence of ᴅ-proline at position 2 is critical for the peptide's bioactive conformation and successful cyclization. Molecular modeling studies demonstrate that ᴅ-Pro induces a pronounced type II' β-turn within the linear precursors, bringing the N- and C-termini into proximity (3.4 Å) for efficient macrocyclization. This conformation is geometrically inaccessible with ʟ-Pro due to steric clashes between the proline ring and adjacent aromatic side chains [1] [9]. The aromatic clusters formed by Phe¹, Phe³, and Trp⁴ create a hydrophobic domain that facilitates receptor interaction, with their spatial orientation dictated by the central ᴅ-Pro. Substitution of Phe residues with ᴅ-configured isomers significantly alters receptor affinity—for instance, [ᴅ-Phe³]CJ-15,208 exhibits 13-fold reduced KOR affinity (Ki = 362 nM) compared to the parent peptide (Ki = 27.4 nM), while [ᴅ-Phe¹]CJ-15,208 shows >100-fold reduction (Ki = 5120 nM) [2]. This underscores the stereospecific requirement for aromatic residue configuration in maintaining high KOR affinity.

Impact of Tryptophan Stereochemistry (ʟ-Trp vs. ᴅ-Trp)

The tryptophan stereochemistry at position 4 was initially undetermined in the natural isolate due to destruction during acid hydrolysis. Synthesis of both diastereomers revealed that while both [ʟ-Trp⁴]CJ-15,208 and [ᴅ-Trp⁴]CJ-15,208 exhibit similar nanomolar KOR affinity (Ki ≈ 20-30 nM), their in vivo pharmacological profiles diverge dramatically [1] [6]. The ʟ-Trp isomer ([ʟ-Trp⁴]CJ-15,208) produces robust antinociception mediated by KOR and MOR agonism, followed by prolonged KOR antagonism. In contrast, the ᴅ-Trp isomer ([ᴅ-Trp⁴]CJ-15,208) displays only weak partial KOR agonism (producing <25% maximal antinociception) and functions primarily as a selective KOR antagonist [6] [8]. Both isomers maintain oral activity and blood-brain barrier permeability, but their differential signaling profiles—attributable to the chiral inversion of the Trp side chain—make them valuable tools for probing KOR pharmacology and therapeutic applications.

Table 1: Opioid Receptor Binding Affinities of CJ-15,208 Stereoisomers

StereoisomerKi (KOR) nM ± SEMKi (MOR) nM ± SEMMOR/KOR Selectivity
CJ-15,208 (ʟ-Trp⁴)27.4 ± 4.6451 ± 11416.5
[ᴅ-Trp⁴]CJ-15,20821.8 ± 4.8259 ± 2912
[ᴅ-Phe³]CJ-15,208362 ± 513920 ± 20011
[ᴅ-Phe¹]CJ-15,2085120 ± 690>10,000<2

Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS) Strategies

Linear precursors for CJ-15,208 analogs are synthesized via Fmoc-based SPPS on 2-chlorotrityl chloride resin. This resin permits mild cleavage (1% TFA in DCM) while minimizing epimerization of C-terminal residues. Standard coupling protocols employ HBTU/HOBt/DIEA (2:2:3 ratio) in DMF, with a 4-fold excess of Fmoc-amino acids. The indole nitrogen of Trp initially required Boc-protection to prevent side reactions during cyclization, but optimization revealed that unprotected Trp could be used without significant side products when employing specific cyclization conditions [1] [6]. Following chain assembly, cleavage from resin with 1% TFA/DCM yields linear precursors with >98% purity by HPLC, avoiding the need for intermediate purification [1] [2]. This strategy accommodates diverse stereochemical variants and amino acid substitutions critical for structure-activity relationship studies.

Cyclization Optimization and Challenges

Macrocyclization of tetrapeptides faces significant challenges due to the strained 12-membered ring system, which often favors dimerization to cyclic octapeptides. Initial attempts using sequences like Phe-Trp-Phe-ᴅ-Pro with pentafluorophenyl esters yielded primarily cyclic octapeptides. Optimization revealed that cyclization efficiency depends critically on the linear sequence and reaction conditions [1] [9]:

  • Optimal Solvent Systems: Dichloromethane/acetonitrile (1:1) at high dilution (0.1 mM)
  • Coupling Reagents: HATU (1.5 eq) with DIEA (4 eq) outperforms TBTU or PyBOP by reducing dimerization
  • Temperature and Addition Rate: Slow syringe pump addition (12-24 h) at 0°C followed by warming to 25°C
  • Sequence Dependence: Phe-ᴅ-Pro-Phe-Trp sequence achieves 34-50% cyclization yield due to pre-organization

Table 2: Cyclization Efficiency of Linear Sequences for [ᴅ-Trp⁴]CJ-15,208

Linear SequenceTerminal Distance (Å)Predicted ConformationCyclic Tetrapeptide Yield
ᴅ-Trp-Phe-ᴅ-Pro-Phe2.9γ-Turn48%
Phe-ᴅ-Pro-Phe-ᴅ-Trp3.1γ-Turn42%
Phe-ᴅ-Pro-ᴅ-Trp-Phe10.4Extended<5%
ᴅ-Pro-Phe-ᴅ-Trp-Phe11.6Extended<5%

Molecular Modeling for Linear Precursor Selection

Conformational analysis using systematic searching and molecular mechanics (MMFF94 force field) identified linear sequences favoring cyclization. Key parameters included:

  • Terminal Distance: <6 Å between Cα of C-terminus and N of N-terminus
  • Hydrogen Bonding: Precursors forming intramolecular H-bonds (e.g., γ-turns) cyclize efficiently
  • Turn Propensity: Sequences with ᴅ-Pro at i+1 position in β-turns show optimal pre-organization

For [ʟ-Trp⁴]CJ-15,208, Phe-ᴅ-Pro-Phe-Trp exhibited a single H-bonded β-turn with a 3.4 Å terminal distance, enabling 45% cyclization yield versus <5% for the extended Phe-Trp-Phe-ᴅ-Pro conformation (11.5 Å) [1]. This computational approach significantly accelerated analog synthesis by predicting viable precursors before resource-intensive experimentation.

Properties

Product Name

CJ-15208

IUPAC Name

(3S,6S,9S,12R)-3,9-dibenzyl-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

Molecular Formula

C34H35N5O4

Molecular Weight

577.7 g/mol

InChI

InChI=1S/C34H35N5O4/c40-31-27(18-22-10-3-1-4-11-22)37-33(42)30-16-9-17-39(30)34(43)29(19-23-12-5-2-6-13-23)38-32(41)28(36-31)20-24-21-35-26-15-8-7-14-25(24)26/h1-8,10-15,21,27-30,35H,9,16-20H2,(H,36,40)(H,37,42)(H,38,41)/t27-,28-,29-,30+/m0/s1

InChI Key

GIZJWWQFOGQPRY-GCXHJFECSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Solubility

Soluble in DMSO

Synonyms

CJ-15208; CJ15208; CJ 15208; CJ-15,208; CJ15,208; CJ 15,208.c[Phe-D-Pro-Phe-Trp].

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.